N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine;hydrochloride
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Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a tetrahydronaphthalene moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 2-chlorobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from suitable solvents to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies, particularly for serotonin receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the serotonin 7 (5-HT7) receptor, which plays a role in various physiological processes . The compound binds to the receptor, activating downstream signaling pathways that result in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds also target serotonin receptors and have similar structural features.
LP44 (4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide): Known for its anti-ulcer effects via 5-HT7 receptor activation.
Uniqueness
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine stands out due to its unique combination of a benzimidazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor agonist makes it a valuable compound for research in neuropharmacology and related fields.
Properties
Molecular Formula |
C17H18ClN3 |
---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H |
InChI Key |
VWEKCDTXUUPBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl |
Origin of Product |
United States |
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